molecular formula C19H20FN3O2S B3939082 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide

Cat. No. B3939082
M. Wt: 373.4 g/mol
InChI Key: UNLSGURJVPLFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide, also known as BFPVT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide acts by blocking the binding of serotonin and dopamine to their respective receptors in the brain. This results in the inhibition of their neurotransmitter function, which is responsible for regulating mood, behavior, and cognition. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been found to have a high affinity for the 5-HT2A and D2 receptors, which are the primary targets for the treatment of depression and schizophrenia.
Biochemical and Physiological Effects
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been found to have significant biochemical and physiological effects on the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for promoting the growth and survival of neurons in the brain. 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide has also been found to enhance the activity of the prefrontal cortex, which is responsible for regulating cognitive function and emotion.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide in lab experiments are its high potency and specificity for serotonin and dopamine receptors. This makes it an ideal candidate for studying the effects of these neurotransmitters on brain function. The limitations of using 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide in lab experiments are its high cost and limited availability, which can make it difficult to obtain in large quantities for research purposes.

Future Directions

There are several future directions for the research of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide. One potential direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Another direction is to investigate its potential therapeutic applications in other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide for clinical use.
Conclusion
In conclusion, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide is a promising candidate for the treatment of various psychiatric disorders due to its potent serotonin and dopamine receptor antagonism. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research is needed to determine its full therapeutic potential and optimal clinical use.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a potent serotonin and dopamine receptor antagonist, which makes it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c20-15-3-1-2-4-16(15)21-19(26)23-9-7-22(8-10-23)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLSGURJVPLFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide
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4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide
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4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide
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4-(1,3-benzodioxol-5-ylmethyl)-N-(2-fluorophenyl)-1-piperazinecarbothioamide

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